![molecular formula C13H14O2Si B14632515 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole CAS No. 54321-30-1](/img/structure/B14632515.png)
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles
Méthodes De Préparation
The synthesis of 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole typically involves the annulation of naphthols with various reagents. One common method is the cycloaddition reaction, which can be carried out under different conditions, such as chemical, photochemical, and electrochemical methods . Industrial production methods may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce silanes .
Applications De Recherche Scientifique
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex silicon-containing compounds. In biology and medicine, it may be explored for its potential biological activities and pharmacological properties. In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in organic electronics, the compound may interact with electron transport pathways to enhance the performance of electronic devices .
Comparaison Avec Des Composés Similaires
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole can be compared with other similar compounds, such as 1,1-dimethyl-2,3,4,5-tetraphenylsilole and 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene. These compounds share similar structural features but differ in their electronic properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical behavior and applications .
Propriétés
Numéro CAS |
54321-30-1 |
|---|---|
Formule moléculaire |
C13H14O2Si |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2,2-dimethoxy-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C13H14O2Si/c1-14-16(15-2)9-11-7-3-5-10-6-4-8-12(16)13(10)11/h3-8H,9H2,1-2H3 |
Clé InChI |
RXJBBOWYQIJIAK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1(CC2=CC=CC3=C2C1=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


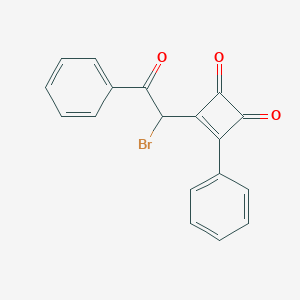
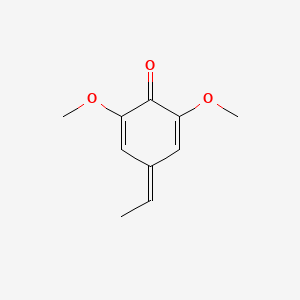
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
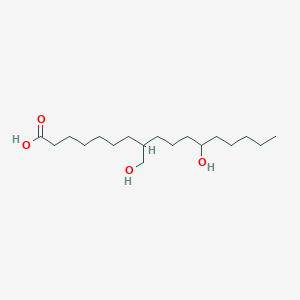
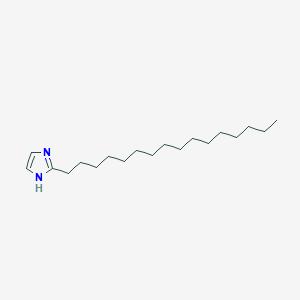



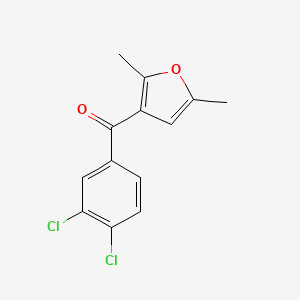

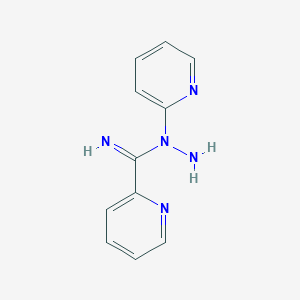
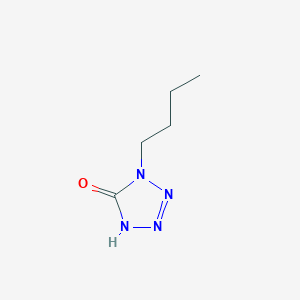
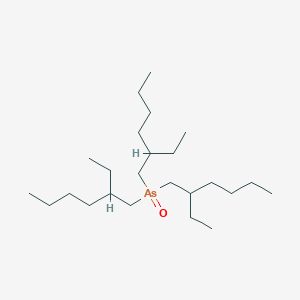
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
